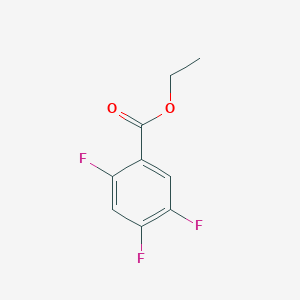

Ethyl 2,4,5-trifluorobenzoate

Vue d'ensemble

Description

Ethyl 2,4,5-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a trifluorinated ester derivative of benzoic acid, commonly used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,4,5-trifluorobenzoate can be synthesized through the esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,4,5-trifluorobenzoic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Products depend on the nucleophile used.

Hydrolysis: The primary products are 2,4,5-trifluorobenzoic acid and ethanol.

Applications De Recherche Scientifique

Ethyl 2,4,5-trifluorobenzoate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Used in the study of enzyme interactions and metabolic pathways involving esterases.

Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2,4,5-trifluorobenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting the overall biochemical pathways .

Comparaison Avec Des Composés Similaires

Activité Biologique

Ethyl 2,4,5-trifluorobenzoate is an organic compound characterized by the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol. Its unique trifluorinated structure significantly influences its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

This compound can be synthesized through the esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The trifluoromethyl groups enhance the compound's reactivity and binding affinity to biological targets, which is crucial for its potential therapeutic applications .

The mechanism of action of this compound primarily involves its interaction with specific enzymes that catalyze ester hydrolysis. The presence of fluorine atoms alters the electronic properties of the compound, affecting its interactions within biochemical pathways. This makes it a valuable candidate for studies on enzyme inhibition and metabolic interactions .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Viability Reduction : this compound treatment resulted in significant reductions in cell viability in MCF-7 breast cancer cells. The IC50 values ranged from 23.2 to 49.9 μM for various derivatives tested .

- Apoptosis Induction : The compound was observed to increase early and late apoptotic cell populations significantly compared to untreated controls .

Table 1: Antitumor Activity Evaluation

| Compound | IC50 (μM) | Apoptosis Induction (%) | Tumor Volume Reduction (%) |

|---|---|---|---|

| This compound | 23.2 - 49.9 | Early: 8.73; Late: 18.13 | 26.6% |

| Control (5-FU) | - | - | 33.3% |

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme interactions. Its fluorinated structure enhances its capability to act as an inhibitor for various enzymes involved in metabolic pathways:

- Esterases : The compound's ester group can be hydrolyzed to yield biologically active metabolites that may interact with other enzyme systems.

- Nucleophilic Substitution Reactions : The trifluoromethyl groups facilitate nucleophilic aromatic substitution reactions that are significant in drug design .

Case Studies

- Breast Cancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability and induced apoptosis in MCF-7 cells. The treatment led to a notable increase in necrotic cell death as well .

- Antidiabetic Potential : Related compounds derived from the trifluorinated structure have shown promise in promoting insulin secretion and managing glucose levels in diabetic models . This suggests that this compound may have broader pharmacological implications beyond oncology.

Propriétés

IUPAC Name |

ethyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDADJUAUJPWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379015 | |

| Record name | Ethyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-41-1 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.